molecular formula C15H17N3O4 B2851444 2-Ethyl-5-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid CAS No. 2287301-84-0

2-Ethyl-5-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid

Cat. No.: B2851444
CAS No.: 2287301-84-0
M. Wt: 303.318
InChI Key: MPBIAMUSBNEJME-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .


Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be involved in [3+2] cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound would depend on its specific structure. In general, carboxylic acids like the one in your compound can exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .

Mechanism of Action

The mechanism of action of a pyrazole-based compound would depend on its specific structure and the biological target it interacts with. For example, some pyrazole derivatives have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism .

Future Directions

Pyrazoles continue to be a focus of research due to their versatility in organic synthesis and potential biological activities . Future research may explore new synthetic methods, biological activities, and applications of pyrazole derivatives.

Properties

IUPAC Name

2-ethyl-5-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-18-13(14(19)20)12(10(2)17-18)16-15(21)22-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBIAMUSBNEJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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